![molecular formula C14H10Cl4 B14357100 1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene CAS No. 90284-72-3](/img/structure/B14357100.png)
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene involves the chlorination of 1,1-diphenylethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated aromatic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Primarily used in the treatment of adrenocortical carcinoma. It has been studied for its effects on adrenal cortex cells and its potential use in other cancer therapies.
Industry: Utilized in the production of certain pesticides and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene involves the inhibition of steroidogenesis in the adrenal cortex. It disrupts the function of mitochondria in adrenal cortex cells, leading to decreased production of cortisol and other adrenal hormones. This compound targets specific enzymes involved in the biosynthesis of steroids, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another derivative of DDT, used as an insecticide.
1,1-Dichloro-2,2-bis(o-chlorophenyl)ethane (o,p’-DDD): Similar structure but different substitution pattern, also used as an insecticide .
Uniqueness
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene is unique due to its specific application in the treatment of adrenocortical carcinoma. Unlike other DDT derivatives primarily used as insecticides, this compound has significant medical applications, making it a valuable therapeutic agent .
Properties
CAS No. |
90284-72-3 |
|---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1-chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-9-14(18,10-5-7-11(16)8-6-10)12-3-1-2-4-13(12)17/h1-8H,9H2 |
InChI Key |
UONLAXWHNGNLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCl)(C2=CC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
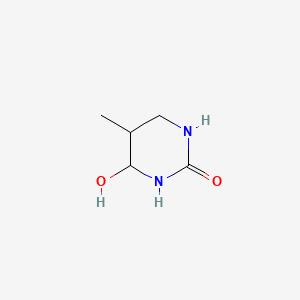
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
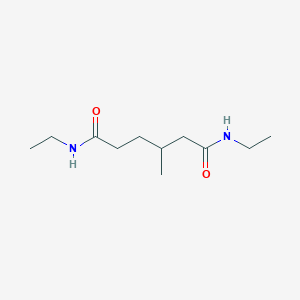
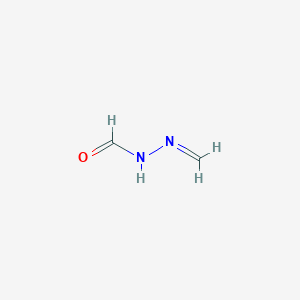
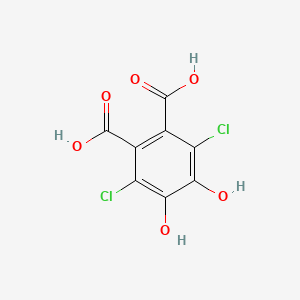
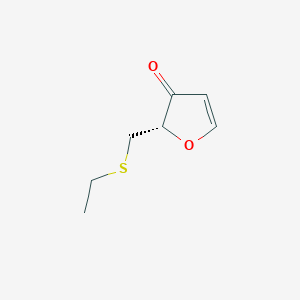
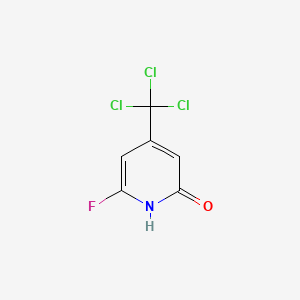
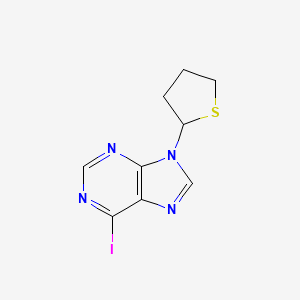
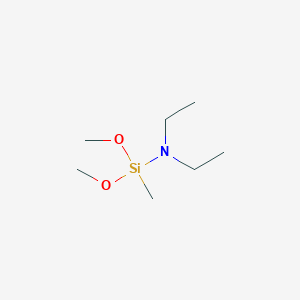
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)


